molecular formula C22H23N3O6 B11017462 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B11017462
M. Wt: 425.4 g/mol
InChI Key: ZXJTUGFXZVQMAB-UHFFFAOYSA-N
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Description

2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and acetamide moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindoloquinazoline core.

    Introduction of Methoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst to introduce the methoxy groups at the desired positions.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalyst Optimization: Using specific catalysts to improve reaction efficiency.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing chromatography and recrystallization methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features could make it a candidate for binding studies with various biological targets.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets could be harnessed to design new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
  • 2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)acetamide stands out due to the presence of the 2-methoxyethyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C22H23N3O6/c1-29-11-10-23-17(26)12-24-20-14-8-9-16(30-2)19(31-3)18(14)22(28)25(20)15-7-5-4-6-13(15)21(24)27/h4-9,20H,10-12H2,1-3H3,(H,23,26)

InChI Key

ZXJTUGFXZVQMAB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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